1-But-3-enyl-2-chloro-4-fluorobenzene
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Overview
Description
1-But-3-enyl-2-chloro-4-fluorobenzene is an organic compound with the molecular formula C10H10ClF It is characterized by the presence of a benzene ring substituted with a butenyl group, a chlorine atom, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-But-3-enyl-2-chloro-4-fluorobenzene can be synthesized through various organic reactions. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-But-3-enyl-2-chloro-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The butenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form saturated derivatives using reducing agents like hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), metal catalysts (e.g., palladium, platinum).
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in saturated hydrocarbons.
Scientific Research Applications
1-But-3-enyl-2-chloro-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties
Mechanism of Action
The mechanism of action of 1-But-3-enyl-2-chloro-4-fluorobenzene depends on the specific reactions it undergoes. In substitution reactions, the chlorine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the butenyl group is converted to an aldehyde or carboxylic acid via the formation of intermediate species. The exact molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
1-But-3-enyl-2-chloro-4-fluorobenzene can be compared with other similar compounds, such as:
1-But-3-enyl-2-chlorobenzene: Lacks the fluorine atom, resulting in different reactivity and properties.
1-But-3-enyl-4-fluorobenzene: Lacks the chlorine atom, leading to variations in chemical behavior.
1-But-3-enyl-2-chloro-4-bromobenzene: Contains a bromine atom instead of fluorine, affecting its reactivity and applications.
The presence of both chlorine and fluorine atoms in this compound makes it unique, as these substituents can influence the compound’s electronic properties and reactivity in distinct ways .
Properties
IUPAC Name |
1-but-3-enyl-2-chloro-4-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF/c1-2-3-4-8-5-6-9(12)7-10(8)11/h2,5-7H,1,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTFDLNTRQKFTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=C(C=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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